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molecular formula C7H10N2O2S2 B185757 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 115063-60-0

2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B185757
M. Wt: 218.3 g/mol
InChI Key: ZKGZUIYKFFKWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731368

Procedure details

A suspension of 2-sulfamoyl-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (9.61 g, 37 mmol) in 20% sodium hydroxide solution (75 ml) was warmed at 80° C. for 3 hours. The resultant clear solution was cooled, acidified with concentrated hydrochloric acid, and then made basic with saturated sodium carbonate solution. The product was isolated by exhaustive extraction into ethyl acetate/methanol. The dried solution was evaporated to give 7.36 g (91% yield) of product. Recrystallization from ethyl acetate/methanol gave pure product; m.p. 172°-175° C.
Name
2-sulfamoyl-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[S:16][C:8]2[CH2:9][N:10](C(=O)C)[CH2:11][CH2:12][C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].Cl.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C.CO>[OH-].[Na+]>[S:1]([C:5]1[S:16][C:8]2[CH2:9][NH:10][CH2:11][CH2:12][C:7]=2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
2-sulfamoyl-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Quantity
9.61 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC2=C(CN(CC2)C(C)=O)S1
Name
Quantity
75 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant clear solution was cooled
CUSTOM
Type
CUSTOM
Details
The dried solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC2=C(CNCC2)S1
Measurements
Type Value Analysis
AMOUNT: MASS 7.36 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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